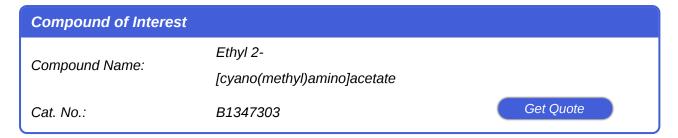


Structural Analysis of Ethyl 2-[cyano(methyl)amino]acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[cyano(methyl)amino]acetate, a molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for the creation of more complex chemical entities. Its unique structural features, including a reactive methylene group, a nitrile moiety, and an ester functional group, make it a valuable precursor in the development of novel heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive analysis of the structure of Ethyl 2-[cyano(methyl)amino]acetate, including its physicochemical properties, spectroscopic signature, and synthetic pathways.

Molecular Structure and Properties

Ethyl 2-[cyano(methyl)amino]acetate possesses the chemical formula $C_6H_{10}N_2O_2$ and a molecular weight of 142.16 g/mol .[1] The structure incorporates a central nitrogen atom bonded to a methyl group, a cyano group, and an acetate ethyl ester moiety. This arrangement of functional groups imparts a unique reactivity profile to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-[cyano(methyl)amino]acetate** is presented in Table 1. This data is essential for its handling, characterization, and application in



synthetic protocols.

Property	Value	Source
IUPAC Name	ethyl 2- [cyano(methyl)amino]acetate	[1]
CAS Number	71172-40-2	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	142.16 g/mol	[1]
InChI Key	XAQCCOWORNOSSQ- UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)CN(C)C#N	[1]

Table 1: Physicochemical Properties of Ethyl 2-[cyano(methyl)amino]acetate

Synthesis of Ethyl 2-[cyano(methyl)amino]acetate

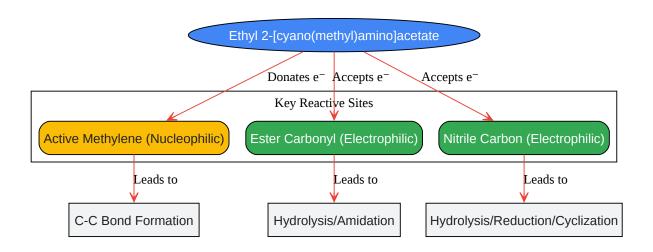
The synthesis of **Ethyl 2-[cyano(methyl)amino]acetate** can be achieved through several strategic routes, primarily involving the functionalization of a pre-existing N-methylamino scaffold or by building the molecule from an ethyl cyanoacetate base.[2]

One common approach involves the N-cyanation of ethyl sarcosinate (ethyl N-methylglycinate). This precursor already contains the necessary N-methyl-aminoacetate framework, and the key step is the introduction of the cyano group onto the nitrogen atom.[2]

An alternative strategy starts with the versatile reagent, ethyl cyanoacetate. This multi-step process typically involves the formation of an amino intermediate, followed by methylation. A plausible pathway includes the synthesis of ethyl 2-amino-2-cyanoacetate, which is then methylated to yield the final product.[2] Reductive amination is a standard method for this N-methylation step, often employing formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.[2]







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References

• 1. Ethyl 2-[cyano(methyl)amino]acetate | C6H10N2O2 | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]







- 2. Ethyl 2-[cyano(methyl)amino]acetate | 71172-40-2 | Benchchem [benchchem.com]
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